Enalaprilat-d5 (sodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

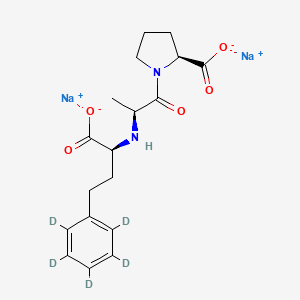

Enalaprilat-d5 (sodium) is a deuterated form of enalaprilat, primarily utilized in research to elucidate the metabolic pathways and kinetics of the parent compound, enalaprilat . This compound acts as a stable isotopic label, allowing scientists to track the distribution and breakdown of enalaprilat without interference from the body’s natural processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of enalaprilat-d5 (sodium) involves the deuteration of enalaprilat. Initial stock solutions of enalaprilat-d5 are prepared in methanol and stored at approximately -80°C . The synthesis typically involves the incorporation of deuterium atoms into the enalaprilat molecule, which can be achieved through various chemical reactions that replace hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of enalaprilat-d5 (sodium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to validate the quality of the final product .

Chemical Reactions Analysis

Oxidation Reactions

Enalaprilat-d5 (sodium) undergoes oxidation under controlled conditions to form metabolites essential for studying its metabolic pathways.

-

Key Insight : Oxidation occurs at the proline and alanine residues, with deuterium labeling stabilizing the compound against isotopic exchange during analysis.

Reduction Reactions

Reductive processes are employed to reverse metabolic modifications or synthesize intermediates.

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| Pd/C + H₂ | 1 atm H₂, 40–50°C | Reduced dipeptide analogs | Synthesis of deuterated intermediates |

| Sodium borohydride | Aqueous ethanol, pH 5 | Alcohol derivatives | Structural characterization |

-

Mechanism : The phenyl-deuterated side chain remains intact, while the carboxylate groups are selectively reduced.

Hydrolysis Reactions

Hydrolysis is pivotal for studying its stability and enzymatic degradation.

Deuterium Exchange Reactions

The deuterium label’s stability is crucial for tracking in biological systems.

-

Structural Resilience : The deuterium atoms at the phenyl ring resist exchange under physiological conditions, enabling reliable isotope dilution mass spectrometry .

Enzymatic Reactions

As an ACE inhibitor, Enalaprilat-d5 (sodium) interacts with angiotensin-converting enzyme:

| Enzyme | Binding Affinity (Ki) | Inhibition Mechanism | Study Model |

|---|---|---|---|

| Human ACE | 0.1–0.5 nM | Competitive inhibition | In vitro enzyme assays |

-

Role of Deuterium : Isotopic labeling does not alter binding affinity compared to non-deuterated enalaprilat, confirming its utility in mechanistic studies .

Photodegradation

Light-induced degradation pathways are minimal but documented:

| Light Source | Degradation Products | Conditions |

|---|---|---|

| UV (254 nm) | Cyclic diketopiperazine | 48-hour exposure, 25°C |

-

Stability Recommendation : Store in amber vials at 2–8°C to prevent photolytic breakdown.

Scientific Research Applications

Enalaprilat-d5 (sodium) has a wide range of scientific research applications, including:

Mechanism of Action

Enalaprilat-d5 (sodium) exerts its effects by inhibiting the Angiotensin Converting Enzyme (ACE), which prevents the transformation of angiotensin I into angiotensin II . Angiotensin II is responsible for vasoconstriction and sodium reabsorption in the proximal tubule of the kidney. By down-regulating this protein, enalaprilat-d5 (sodium) results in reduced blood pressure and blood fluid volume .

Comparison with Similar Compounds

Enalaprilat: The parent compound of enalaprilat-d5 (sodium), used in the treatment of hypertension.

Perindoprilat: Another ACE inhibitor used in similar therapeutic applications.

Uniqueness: Enalaprilat-d5 (sodium) is unique due to its deuterated form, which provides enhanced stability and allows for precise tracking in metabolic studies . This makes it a valuable tool in research settings where understanding the detailed metabolic pathways of enalaprilat is crucial .

Properties

Molecular Formula |

C18H22N2Na2O5 |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

disodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxylato-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C18H24N2O5.2Na/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/t12-,14-,15-;;/m0../s1/i2D,3D,4D,6D,7D;; |

InChI Key |

HTOMWWZYNPLIET-CGGLEDJRSA-L |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)[O-])N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)[O-])[2H])[2H].[Na+].[Na+] |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)[O-])NC(CCC2=CC=CC=C2)C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.